
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide typically involves multi-step organic reactions. The starting materials include 3,5-dichloropyridine, 4-fluorobenzylamine, and 4-nitrothiazole-2-carboxylic acid. The synthetic route may involve:
Thioether Formation: Reacting 3,5-dichloropyridine with a thiol derivative to form the thioether linkage.
Amidation: Coupling the thioether intermediate with 4-fluorobenzylamine to form the amide bond.
Nitration: Introducing the nitro group into the thiazole ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis and medicinal chemistry. It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Biology
In biological research, the compound may be used to study its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It is studied for its potential use in developing new medications.
Industry
In the industrial sector, the compound may be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-chlorobenzyl)-4-nitrothiazole-2-carboxamide
- 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide
Uniqueness
The unique combination of the dichloropyridinyl, fluorobenzyl, and nitrothiazole moieties in 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C16H9Cl2FN4O3S2 |
|---|---|
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[(4-fluorophenyl)methyl]-4-nitro-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN4O3S2/c17-10-6-20-7-11(18)12(10)27-16-13(23(25)26)22-15(28-16)14(24)21-5-8-1-3-9(19)4-2-8/h1-4,6-7H,5H2,(H,21,24) |
Clave InChI |
XQFBEVHNQMSHNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


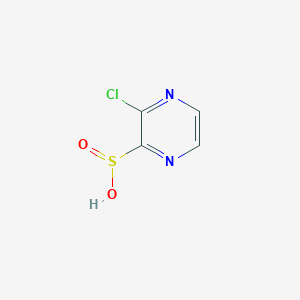



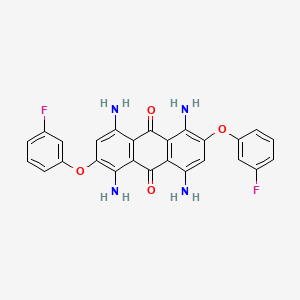
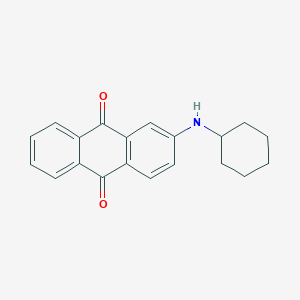
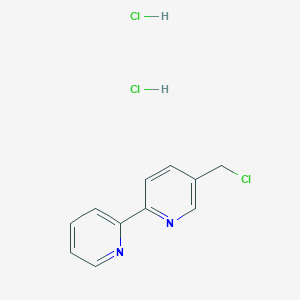


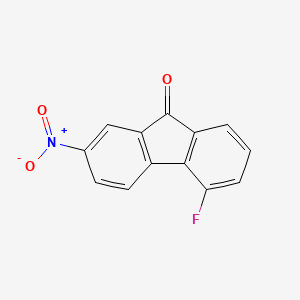

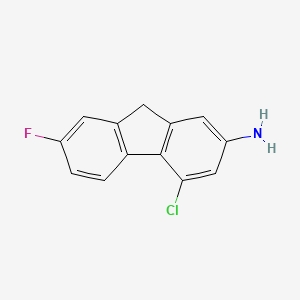
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

